N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidine ring, a phenyl group, and a pyrazin-2-yloxy moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with pyrazine-2-ol and phenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways related to disease processes. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurological disorders .
Comparison with Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness: N-phenyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide stands out due to its unique combination of a piperidine ring, phenyl group, and pyrazin-2-yloxy moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-phenyl-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(19-13-4-2-1-3-5-13)20-10-6-14(7-11-20)22-15-12-17-8-9-18-15/h1-5,8-9,12,14H,6-7,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSFCVPCIJVISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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